19-phenylnonadecanoic Acid
Description
Overview of Long-Chain Fatty Acid Chemistry and Biological Relevance
Long-chain fatty acids (LCFAs) are carboxylic acids with an aliphatic chain of 12 to 22 carbon atoms. researchgate.net Very-long-chain fatty acids (VLCFAs) are those with more than 22 carbon atoms. Their chemistry is defined by a hydrophilic carboxyl head and a long, hydrophobic hydrocarbon tail. This amphipathic nature is central to their primary biological function as components of phospholipids (B1166683) and glycolipids, which form the lipid bilayers of cellular membranes. researchgate.net The length and degree of saturation of the fatty acid chains influence membrane fluidity, which is critical for various cellular processes, including transport and signaling.
Beyond their structural roles, LCFAs are a major source of metabolic energy. Through the process of beta-oxidation in the mitochondria, these molecules are broken down to produce large quantities of ATP. wikipedia.org Certain polyunsaturated long-chain fatty acids, such as omega-3 and omega-6 fatty acids, are considered essential nutrients for humans as they cannot be synthesized de novo and must be obtained from the diet. nih.gov These essential fatty acids are precursors to a variety of signaling molecules, including eicosanoids, which are involved in inflammation, blood clotting, and the regulation of blood pressure. themedicalbiochemistrypage.org
Introduction to Phenylated Fatty Acids: Structural Classifications and Occurrences
While not as widespread as other fatty acid types, ω-phenylalkanoic acids have been identified in various natural sources. Short-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, are found in plant fragrances, propolis, and mammalian exocrine secretions. wikipedia.org Longer-chain varieties have also been discovered. For instance, 13-phenyltridecanoic acid has been identified as a significant component of the seed lipids of plants from the Araceae family. wikipedia.org Other odd-carbon chain ω-phenylalkanoic acids, ranging from C7 to C23, have also been detected in these plants, albeit in smaller quantities. wikipedia.org Even-carbon chain ω-phenylalkanoic acids (C10 to C16) have been found in halophilic bacteria. wikipedia.org In some instances, these compounds can be produced by microorganisms; for example, certain bacteria in the rumen of cows can form phenyl-substituted fatty acids. oup.comnih.gov The presence of n-phenylalkanoic acid has also been noted in soil following wildfires, suggesting a pyrogenic origin in some environments. miragenews.com
Identification and Structural Elucidation Background of 19-Phenylnonadecanoic Acid
The structural characterization of phenylated fatty acids, in general, relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying these compounds, with the mass spectrum of ω-phenyl fatty acid methyl esters typically showing a characteristic tropylium (B1234903) ion at m/z 91, which arises from the benzylic cleavage. oup.com High-performance liquid chromatography (HPLC) can be employed to isolate and purify these fatty acids from complex mixtures. mdpi.com Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are then used to confirm the structure. semanticscholar.orgresearchgate.net For instance, proton NMR can be used to identify the signals from the protons on the phenyl ring and the long aliphatic chain. researchgate.net
Below is a table summarizing the key identifiers for this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C25H42O2 |
| Molecular Weight | 374.6 g/mol |
| CAS Number | 782503-47-3 |
| ChEBI ID | 187010 |
| LIPID MAPS ID | LMFA01140070 |
Data sourced from PubChem. nih.gov
Current Gaps in Research on this compound and Future Directions
The most significant gap in our understanding of this compound is the near-complete absence of research into its natural occurrence, biosynthesis, and biological function. While the synthesis of various ω-phenyl fatty acids has been described, often for the purpose of investigating their biological activities, specific synthetic routes and characterization data for this compound are not detailed in the available scientific literature. nih.govnih.gov
Research into other long-chain ω-phenyl fatty acids has revealed interesting biological activities. For example, some synthetic ω-phenyl fatty acids have demonstrated cytotoxic effects against cancer cells and leishmanicidal properties. nih.govnih.gov These findings suggest that this compound could also possess noteworthy biological activities that warrant investigation.
Future research should prioritize the following areas:
Natural Source Identification: Comprehensive screening of various plant, microbial, and marine organisms to determine if this compound is a naturally occurring compound.
Biosynthetic Pathway Elucidation: If found in nature, studies to uncover the enzymatic pathways responsible for its synthesis would be crucial. This could involve investigating the potential of fatty acid synthases to utilize a phenyl-primed starter unit. google.com
Total Synthesis and Characterization: The development of a robust synthetic route to produce pure this compound would enable detailed biological testing. Full spectroscopic characterization (NMR, IR, MS) would be essential.
Biological Activity Screening: A thorough evaluation of the biological effects of this compound is needed. This could include assessing its cytotoxicity against various cancer cell lines, its antimicrobial and antiparasitic properties, and its effects on key metabolic pathways.
Biophysical Studies: Investigating how the terminal phenyl group of this compound influences its incorporation into lipid membranes and its interaction with membrane proteins would provide valuable insights into its potential cellular roles.
Properties
IUPAC Name |
19-phenylnonadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c26-25(27)23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-20-24-21-17-15-18-22-24/h15,17-18,21-22H,1-14,16,19-20,23H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXWTZXPCXQSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Production of 19 Phenylnonadecanoic Acid
De Novo Chemical Synthesis Strategies for Long-Chain Phenylated Aliphatic Carboxylic Acids
De novo synthesis refers to the construction of complex molecules from simpler, readily available precursors, as opposed to modifying existing complex structures. wikipedia.org For 19-phenylnonadecanoic acid, this involves assembling the C19 carbon backbone and incorporating the terminal phenyl ring through a series of controlled chemical reactions.
A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule to identify potential starting materials and key bond disconnections.
Primary Disconnection: The most logical final step is the oxidation of the corresponding primary alcohol, 19-phenylnonadecanol, or aldehyde. This simplifies the target to the synthesis of the C19 phenylated alcohol.
Chain Disconnection: The long C18 alkyl chain separating the phenyl group and the eventual carboxylic acid offers several points for disconnection. A powerful strategy is to disconnect at an alkyne bond, which can be readily formed via acetylide coupling. This suggests a disconnection into two fragments: a long-chain electrophile and a phenyl-terminated nucleophile (or vice versa).
Key Building Blocks: This analysis leads to two primary synthetic routes based on the key C-C bond formation:
Route A: Coupling a phenyl-terminated fragment, such as a ω-phenylalkyl halide, with a long-chain acetylide that contains a protected hydroxyl group.
Route B: Coupling a long-chain ω-haloalkyne with a phenyl-containing organometallic reagent, such as a phenyl Grignard or organolithium compound.
This approach is exemplified in the synthesis of other ω-phenyl fatty acids, where lithium acetylide coupling has been effectively used to construct the carbon skeleton. nih.gov
Carbon chain elongation is central to the synthesis of long-chain fatty acids. Acetylide chemistry provides a robust and versatile method for this purpose.
The process typically involves:
Deprotonation: A terminal alkyne is treated with a strong base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic lithium acetylide.
Nucleophilic Attack (Alkylation): The acetylide attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and extending the chain.
Hydrogenation: The internal alkyne created during the coupling step is subsequently reduced to a saturated alkane. This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd-C). nih.gov
Iteration (if necessary): For very long chains, these steps can be part of an iterative process to add carbon units in a controlled manner.
The synthesis of 16-phenyl-6-hexadecynoic acid, for instance, successfully used the coupling of a protected alkynol with 3-phenyl-1-bromopropane to build the foundational carbon chain. nih.gov A similar strategy could be adapted for this compound, using appropriately longer chain precursors.
Table 1: Hypothetical Intermediates in the Synthesis of this compound
| Intermediate Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| ω-Phenylalkyl Halide | C₆H₅-(CH₂)ₙ-Br | Provides the terminal phenyl group and an electrophilic site for coupling. |
| Long-chain Terminal Alkyne | HC≡C-(CH₂)₁₇₋ₙ-COOH | Provides the bulk of the aliphatic chain and the carboxylic acid moiety. |
| Coupled Alkynoic Acid | C₆H₅-(CH₂)ₙ-C≡C-(CH₂)₁₇₋ₙ-COOH | The direct product of the key C-C bond-forming reaction. |
Use of Phenyl-Terminated Building Blocks: The most direct method involves using a starting material that already contains the phenyl ring. Syntheses often employ commercially available phenylalkyl halides, such as 3-phenyl-1-bromopropane, which are then coupled to another fragment to build the final chain. nih.gov For the target molecule, a precursor like 18-phenyloctadecyl bromide could be synthesized and coupled with a C1 synthon that can be converted to a carboxylic acid.
Aromatic Substitution Reactions: Classical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation could theoretically be used. For example, benzene (B151609) could be acylated with 19-chloro-19-oxononadecanoyl chloride, followed by reduction of the resulting ketone. However, such reactions on long alkyl chains can be prone to rearrangements and side products, making them less ideal for achieving high purity.
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, Negishi) offer a powerful alternative. These methods could couple a phenylboronic acid (Suzuki) or phenyl Grignard reagent (Kumada) with a long-chain ω-halo-fatty acid ester, providing a highly efficient and selective way to form the crucial aryl-alkyl C-C bond.
The target molecule, this compound, is an achiral molecule as it lacks any stereocenters in its saturated, unbranched aliphatic chain. Therefore, stereoselective synthesis is not a requirement for its preparation.
However, if modifications were introduced to the chain, such as double bonds or hydroxyl groups, chiral centers could be formed. In such cases, stereocontrol would become critical. Relevant stereoselective techniques from the synthesis of other complex fatty acids include:
Stereoselective Reduction: The use of Lindlar's catalyst for the hydrogenation of an alkyne to produce a cis-(Z)-alkene. nih.gov
Asymmetric Aldol (B89426) Reactions: Evans-type aldol additions can be used to create chiral β-hydroxy carbonyl compounds with high diastereoselectivity. nih.gov
Enzymatic Kinetic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. acs.org
After synthesis, rigorous purification and characterization are necessary to confirm the identity and purity of this compound.
Purification Techniques:
Silica Gel Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, reagents, and byproducts at each step of the synthesis. nih.govnih.gov
Recrystallization: As a saturated long-chain fatty acid, the final product is expected to be a solid. Recrystallization from a suitable solvent system is an effective technique for achieving high purity. nih.gov
Molecular Distillation: For non-crystalline intermediates or products, particularly those with high molecular weight, molecular distillation under high vacuum can be an effective purification method. nih.gov
Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Specific signals would verify the presence and connectivity of the terminal phenyl group, the long polymethylene -(CH₂)₁₇- chain, and the carboxylic acid group.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.gov Advanced techniques like MALDI LIFT-TOF/TOF mass spectrometry can be employed for detailed fragmentation analysis of long-chain fatty acids. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound and can be used to monitor the progress of reactions. nih.govacs.org
Biosynthetic and Biocatalytic Approaches to Phenylated Fatty Acids
While chemical synthesis provides a direct route, biological systems offer intriguing possibilities for producing phenylated fatty acids. Naturally occurring ω-phenylalkanoic acids have been identified in the seeds of certain plants and in some bacteria, indicating that biosynthetic pathways for these molecules exist. wikipedia.org
Chemoenzymatic synthesis, which integrates the high selectivity of biological catalysts with the practicality of chemical reactions, is a particularly promising field. biorxiv.orgnih.gov This approach seeks to mimic and harness the efficiency of natural metabolic pathways.
A hypothetical biocatalytic route to this compound could involve:
Phenyl-containing Starter Unit: Using a phenyl-containing molecule, such as phenylacetic acid or its activated CoA derivative, as a primer for fatty acid synthesis.
Enzymatic Chain Elongation: Employing a Fatty Acid Synthase (FAS) complex to iteratively add two-carbon units from malonyl-CoA onto the starter unit, progressively building the long aliphatic chain. wikipedia.orgkhanacademy.org
Termination: The process would conclude when the desired chain length of 19 carbons (including the phenylacetyl starter) is reached, followed by hydrolysis to release the free fatty acid.
Recent research has demonstrated the feasibility of using a bacterial Type I Fatty Acid Synthase to produce palmitoyl-CoA in situ from simple precursors like acetyl-CoA and malonyl-CoA. biorxiv.orgnih.gov Engineering such an enzyme system to accept a phenyl-containing starter unit could pave the way for the sustainable production of this compound.
Table 2: Potential Enzymes for a Biocatalytic Synthesis of this compound
| Enzyme Class | Specific Enzyme Example | Potential Role |
|---|---|---|
| Acyl-CoA Synthetase | Phenylacetyl-CoA Ligase | Activates a phenyl-containing starter unit (e.g., phenylacetic acid) for entry into the synthesis pathway. |
| Fatty Acid Synthase (FAS) | Engineered Type I FAS | Catalyzes the iterative elongation of the carbon chain using malonyl-CoA as the donor of two-carbon units. biorxiv.org |
| Thioesterase | - | Catalyzes the final hydrolysis of the acyl-ACP or acyl-CoA to release the free this compound. |
Enzymatic Pathways in Microbial Systems for Fatty Acid Elongation
Microbial fatty acid synthesis is a fundamental metabolic process that builds fatty acid chains, primarily for constructing cell membranes and storing energy. numberanalytics.com This process is executed by a set of enzymes collectively known as fatty acid synthases (FAS). wikipedia.org In bacteria and plant plastids, a Type II FAS system is common, where individual enzymes carry out each step of the pathway. In contrast, animals and fungi often utilize a large, multifunctional Type I FAS protein. wikipedia.org
The elongation cycle is a four-step process that iteratively adds two-carbon units to a growing acyl chain. nih.gov The precursor for this elongation is malonyl-CoA, which is synthesized from the central metabolite acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). nih.gov
The core enzymatic reactions in the fatty acid elongation cycle are:
Condensation: A β-ketoacyl-ACP synthase (KAS) catalyzes the Claisen condensation of a malonyl-ACP (acyl carrier protein) with a growing acyl-ACP chain. This is a key, irreversible step that extends the carbon chain. nih.gov
Reduction: The resulting 3-ketoacyl-ACP is reduced to a 3-hydroxyacyl-ACP by a 3-ketoacyl-ACP reductase (FabG), using NADPH as the reducing agent. nih.gov
Dehydration: A 3-hydroxyacyl-ACP dehydratase (FabZ) removes a molecule of water, creating a double bond and forming an enoyl-ACP. nih.gov
Reduction: Finally, an enoyl-ACP reductase reduces the double bond to complete the saturated acyl-ACP, which is now two carbons longer. This elongated chain can then begin a new cycle. wikipedia.org
This cyclical process is repeated until the fatty acid reaches its desired length, typically between 16 and 18 carbons in most bacteria. nih.gov
Tailoring Enzyme Specificity for Phenyl Group Incorporation
The production of a non-natural fatty acid like this compound requires the microbial FAS pathway to accept an unnatural starter unit. Instead of initiating synthesis with an acetyl group, the system must utilize a phenyl-activated precursor. The primary challenge lies in the substrate specificity of the enzymes, particularly the β-ketoacyl-ACP synthase (KAS), which initiates the first condensation step. nih.gov
Enzymes in secondary metabolite pathways are often "tailored" to handle a variety of chemical structures. nih.gov These tailoring enzymes can be modified through protein engineering to alter their active sites, thereby changing their substrate preference. To incorporate a phenyl group, the KAS enzyme's acyl-binding pocket would need to be engineered to accommodate the bulkier, aromatic phenyl-containing starter unit in place of the much smaller standard acyl groups.
Strategies for tailoring enzyme specificity include:
Site-Directed Mutagenesis: Altering specific amino acid residues within the enzyme's active site to create more space or favorable interactions for the phenyl group.
Directed Evolution: Creating a large library of enzyme variants and screening for those that exhibit activity with the desired phenyl-activated substrate.
Enzyme Scaffolding: Using structural data to rationally redesign the enzyme's binding pocket to favor the new substrate. mssm.edu
Research has shown that the condensing enzyme in fatty acid biosynthesis is a key determinant of the final chain length and structure, making it the prime target for such engineering efforts. nih.gov
Heterologous Expression Systems for this compound Production
Heterologous expression is a cornerstone technique in metabolic engineering, involving the introduction of genetic material from one organism into a host organism to produce a desired compound. nih.gov For producing this compound, genes encoding enzymes with the desired specificity (as described in 2.2.2) would be expressed in a robust, well-characterized microbial host.
Commonly used heterologous hosts include:
Escherichia coli : A bacterium favored for its rapid growth, well-understood genetics, and the vast number of available genetic tools. youtube.com It has been successfully engineered to produce various fatty acids and their derivatives. nih.gov
Saccharomyces cerevisiae (Baker's Yeast): A eukaryotic host that is also genetically tractable and widely used in industrial fermentation. mdpi.com It is particularly useful for expressing complex proteins that may require post-translational modifications.
The process involves constructing an expression vector (often a plasmid) containing the genes for the engineered pathway. This vector is then introduced into the host organism. nih.gov To ensure successful production, it is often necessary to integrate the genes into the host's chromosome, which provides greater stability and more controlled gene expression compared to plasmid-based systems. youtube.com
Metabolic Engineering Strategies for Enhanced Yields in Bioreactors
Once a microbial strain capable of producing this compound is created, its production efficiency must be optimized for industrial-scale fermentation in bioreactors. Metabolic engineering provides a suite of strategies to maximize yield, titer, and productivity. nih.govmdpi.com The central goal is to channel the cell's resources towards synthesizing the target molecule rather than biomass or other metabolic byproducts. acs.org
Key strategies are summarized in the table below.
| Strategy | Description | Example/Target | Reference |
|---|---|---|---|
| Enhance Precursor Supply | Increase the intracellular pool of the essential building blocks for fatty acid synthesis. | Overexpress the acetyl-CoA carboxylase (ACC) enzyme to boost the supply of malonyl-CoA, the direct precursor for fatty acid elongation. | mdpi.com |
| Block Competing Pathways | Eliminate or downregulate metabolic pathways that consume precursors or degrade the final product. | Delete genes involved in the β-oxidation pathway (e.g., fadR), which is responsible for breaking down fatty acids. | nih.gov |
| Dynamic Pathway Regulation | Implement genetic circuits that balance cell growth with product formation. The production pathway is activated only after a sufficient cell density is reached. | Use an inducible promoter system controlled by cell density or the addition of an inducer molecule to switch on the fatty acid synthesis genes. | pnas.org |
| Optimize Fermentation Conditions | Control physical and chemical parameters in the bioreactor to maintain optimal cell health and productivity. | Maintain optimal temperature, pH, and dissolved oxygen levels. Implement a fed-batch strategy to supply nutrients like glucose continuously, avoiding metabolic overflow. | pnas.org |
| Cofactor Engineering | Ensure a sufficient supply of cofactors like NADPH, which are required for the reductive steps in fatty acid synthesis. | Modify pathways like the pentose (B10789219) phosphate (B84403) pathway to increase the NADPH/NADP+ ratio. | acs.org |
By applying these strategies in combination, researchers can significantly improve the production efficiency of engineered microbial cell factories. pnas.org
White Biotechnology Applications in Sustainable Production
White biotechnology, also known as industrial biotechnology, is the application of biological systems—such as living cells or enzymes—for the sustainable production of chemicals, materials, and fuels from renewable resources. uai.edu.aridtechex.com The chemoenzymatic production of this compound is a prime example of white biotechnology in action.
The advantages of using white biotechnology for chemical manufacturing include:
Sustainability: It utilizes renewable feedstocks like glucose from plant biomass instead of finite fossil fuels. nih.gov
Reduced Environmental Impact: Biocatalytic processes often occur under mild conditions (ambient temperature and neutral pH), leading to lower energy consumption and reduced greenhouse gas emissions. uai.edu.ar They also generate less hazardous waste compared to traditional chemical synthesis. nih.gov
High Specificity: Enzymes are highly specific catalysts, resulting in fewer unwanted byproducts and a purer final product, which simplifies downstream processing. rsc.org
Biodegradability: The products and byproducts of biotechnological processes are often biodegradable, minimizing long-term environmental pollution. coherentmarketinsights.com
By harnessing the metabolic power of engineered microorganisms, white biotechnology offers a pathway to a more sustainable and circular economy, moving away from a reliance on petrochemicals for the production of specialty chemicals. idtechex.comrsc.org
Metabolic Pathways and Biochemical Transformations of 19 Phenylnonadecanoic Acid
Overview of Fatty Acid Metabolism in Biological Systems
Fatty acid metabolism is a crucial component of cellular energy homeostasis, involving a series of catabolic and anabolic reactions. Catabolism, primarily through beta-oxidation, breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to generate ATP. youtube.comwikipedia.org This process is vital during periods of fasting or high energy demand. wikipedia.org Anabolism, conversely, involves the synthesis of complex lipids, such as triacylglycerols and phospholipids (B1166683), from fatty acid precursors. ahajournals.org These lipids serve as energy stores and essential components of cellular membranes. youtube.com The regulation of these pathways is intricate, ensuring a balance between energy supply and demand. nih.gov
Potential Routes of 19-Phenylnonadecanoic Acid Catabolism
The catabolism of this compound is presumed to follow the general principles of fatty acid oxidation, although the terminal phenyl group introduces a unique challenge for the metabolic machinery.
Investigating Beta-Oxidation Pathways for Phenylated Long-Chain Fatty Acids
The primary route for the breakdown of long-chain fatty acids is mitochondrial beta-oxidation. nih.gov This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle. nih.gov For this compound, it is hypothesized that the nineteen-carbon aliphatic chain undergoes beta-oxidation in a manner similar to that of endogenous fatty acids.
Research in microorganisms like Pseudomonas putida has identified specific pathways for the degradation of n-phenylalkanoic acids. nih.gov These studies have revealed the existence of distinct beta-oxidation systems capable of processing these compounds. nih.govnih.gov In mammals, while the general framework of beta-oxidation is highly conserved, the specifics for very-long-chain phenylated fatty acids are less defined. The initial steps would likely occur in the peroxisomes, which are responsible for the preliminary breakdown of very-long-chain fatty acids. wikipedia.org
Enzymes Involved in Peripheral Carbon Atom Removal and Phenyl Group Processing
The enzymatic machinery for beta-oxidation is well-characterized and includes acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. nih.govnih.gov It is anticipated that these same enzyme families would be involved in the degradation of the alkyl chain of this compound.
The ultimate fate of the phenyl-containing remnant following the shortening of the carbon chain is a key question. Studies on the metabolism of shorter-chain phenylalkanoic acids, such as phenylbutyrate, have shown that the aliphatic chain is oxidized, leading to the formation of phenylacetate. wikipedia.org This suggests that the phenyl group itself is not immediately degraded. The phenyl group is chemically stable and resistant to oxidation. mdpi.com Further metabolism of the phenyl ring would likely involve hydroxylation by cytochrome P450 monooxygenases, a common step in the degradation of aromatic compounds, followed by ring cleavage.
Influence of Phenyl Moiety on Standard Fatty Acid Degradation
The presence of the bulky, hydrophobic phenyl group at the ω-position of the fatty acid chain may influence the efficiency of the beta-oxidation process. The final rounds of oxidation, as the chain shortens and the phenyl group nears the catalytic sites of the enzymes, could be sterically hindered. This may lead to the accumulation of shorter-chain phenylated fatty acid intermediates. The metabolism of xenobiotic compounds can sometimes interfere with endogenous metabolic pathways. nih.gov
Anabolic Processes Involving this compound
Beyond catabolism, fatty acids can be utilized in anabolic pathways for the synthesis of more complex lipid structures.
Incorporation into Complex Lipids or Lipid Derivatives
Research has demonstrated that xenobiotic carboxylic acids, once activated to their coenzyme A (CoA) esters, can be incorporated into various complex lipids. nih.gov This includes the formation of triacylglycerol analogs and cholesterol esters. nih.gov The ability of a xenobiotic acid to act as a substrate for the enzymes of lipid biosynthesis appears to be a critical factor. nih.gov Therefore, it is plausible that 19-phenylnonadecanoyl-CoA could be esterified to glycerol-3-phosphate or cholesterol by acyltransferases, leading to its integration into cellular lipid droplets or membranes. nih.gov This incorporation of xenobiotic fatty acids into the body's lipid pools represents a significant aspect of their metabolic fate. nih.gov
Elongation and Desaturation Pathways (If applicable)
Currently, specific research detailing the elongation and desaturation pathways of this compound is not available in the public domain. Fatty acid elongation and desaturation are fundamental cellular processes, but their direct application to this specific phenyl-substituted fatty acid has not been extensively studied. In principle, the long alkyl chain of this compound could potentially undergo further elongation by microsomal or mitochondrial elongase systems, which add two-carbon units from malonyl-CoA. Similarly, desaturase enzymes could introduce double bonds at various positions along the C19 chain. However, the presence and influence of the terminal phenyl group on the recognition and activity of these enzyme systems remain a subject for future investigation.
Comparative Metabolism Across Diverse Biological Systems
The metabolism of aromatic compounds, including phenylated carboxylic acids, varies significantly across different biological kingdoms. Microbes, plants, and mammals have evolved distinct enzymatic machinery to process these molecules, reflecting their diverse ecological niches and metabolic needs.
Microbial Metabolism of Phenylated Carboxylic Acids
Microorganisms play a crucial role in the degradation of aromatic compounds in the environment. Studies on various bacteria have elucidated pathways for the metabolism of phenylated and phenoxyalkyl carboxylic acids.
Certain soil bacteria, for instance, are capable of metabolizing a range of ω-phenoxyalkyl carboxylic acids. A key initial step in the degradation of these compounds by some bacteria is the cleavage of the ether linkage, which separates the aromatic ring from the aliphatic acid side chain. nih.gov For example, a Flavobacterium species has been shown to metabolize ω-linked 2,4-dichlorophenoxyalkyl carboxylic acids, liberating the corresponding fatty acids and phenols. nih.gov This suggests that a potential microbial metabolic route for this compound could involve the cleavage of the phenyl group, followed by the degradation of the resulting nonadecanoic acid through β-oxidation.
Furthermore, some bacteria within the human microbiome can produce phenylcarboxylic acids from the degradation of aromatic amino acids like phenylalanine and tyrosine. nih.gov For instance, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus can produce phenyllactic and p-hydroxyphenyllactic acids. nih.gov While this demonstrates the microbial capacity to handle phenyl-containing acids, the specific pathways for the breakdown of a long-chain fatty acid with a terminal phenyl group like this compound are likely to involve different enzymatic steps. The microbial degradation of petroleum hydrocarbons, which can include aromatic components, is another area of research that points to the diverse enzymatic capabilities of microbes to break down stable aromatic structures. acs.org
Table 1: Examples of Microbial Metabolism of Related Aromatic Acids
| Microorganism | Substrate | Key Metabolic Process | Reference |
| Flavobacterium sp. | ω-linked 2,4-dichlorophenoxyalkyl carboxylic acids | Ether linkage cleavage | nih.gov |
| Klebsiella pneumoniae | Phenylalanine, Tyrosine | Production of phenyllactic and p-hydroxyphenyllactic acids | nih.gov |
| Escherichia coli | Phenylalanine, Tyrosine | Production of phenyllactic and p-hydroxyphenyllactic acids | nih.gov |
| Staphylococcus aureus | Phenylalanine, Tyrosine | Production of phenyllactic and p-hydroxyphenyllactic acids | nih.gov |
Plant Metabolic Pathways for Aromatic Amino Acid and Derivative Synthesis
Plants are prolific producers of a vast array of aromatic compounds, which are synthesized from the aromatic amino acids (AAAs): L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govcnrs.frnih.gov These AAAs are not only essential building blocks for proteins but also serve as precursors for numerous specialized metabolites that play critical roles in plant development, defense, and interaction with the environment. nih.govcnrs.frnih.gov
The biosynthesis of AAAs in plants occurs through the shikimate pathway, a metabolic route not present in animals. nih.govfrontiersin.orgfrontiersin.org This pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate that leads to the synthesis of the three aromatic amino acids. frontiersin.org From phenylalanine and tyrosine, plants can synthesize a wide variety of secondary metabolites, including flavonoids, lignins, and various phenylpropanoids. frontiersin.org
While plants have robust pathways for synthesizing complex aromatic molecules from simpler precursors, the metabolism of an externally supplied, complex molecule like this compound is not well-documented. It is conceivable that plants could metabolize such a compound through β-oxidation of the fatty acid chain. However, how the terminal phenyl group would be processed by plant enzymes remains an open question. The catabolism of tyrosine and phenylalanine in plants can lead to the production of metabolites for other pathways, such as the synthesis of antioxidants. frontiersin.org
Table 2: Overview of Aromatic Amino Acid Metabolism in Plants
| Metabolic Pathway | Precursors | Key Products | Significance | Reference |
| Shikimate Pathway | Carbohydrate precursors | Chorismate, L-Phenylalanine, L-Tyrosine, L-Tryptophan | De novo synthesis of aromatic amino acids | nih.govfrontiersin.org |
| Phenylpropanoid Pathway | L-Phenylalanine | Flavonoids, Lignin, Stilbenes | Plant defense, structural support, pigmentation | frontiersin.org |
Mammalian Metabolic Enzyme Interactions
In mammals, the metabolism of aromatic compounds is largely dependent on dietary intake, as they cannot synthesize aromatic amino acids de novo. frontiersin.orgfrontiersin.org The metabolism of L-phenylalanine, for instance, is well-characterized. It can be converted to L-tyrosine by phenylalanine hydroxylase. frontiersin.org
When considering a compound like this compound, its metabolism in mammals would likely involve enzymes that act on fatty acids and xenobiotics. The long C19 fatty acid chain would be a candidate for β-oxidation, a mitochondrial process that sequentially shortens the acyl chain to produce acetyl-CoA. However, the presence of the terminal phenyl group may hinder this process.
The metabolism of phenethylamine, a structurally simpler aromatic compound, provides some clues. Phenethylamine is metabolized in humans by several enzymes, including monoamine oxidase (MAO) and aldehyde dehydrogenase, which ultimately convert it to phenylacetic acid. wikipedia.org This indicates that mammalian enzymes are capable of modifying and degrading phenyl-containing structures. It is plausible that cytochrome P450 enzymes, which are central to the metabolism of many xenobiotics, could be involved in hydroxylating the phenyl ring of this compound, facilitating its further breakdown and excretion. However, without specific studies, the precise metabolic fate and the enzymes involved in the transformation of this compound in mammals remain speculative.
Analytical Methodologies for Isolation, Detection, and Quantification of 19 Phenylnonadecanoic Acid
Sample Preparation Techniques for Complex Biological and Environmental Matrices
The initial and most critical stage in the analysis of 19-phenylnonadecanoic acid is the effective preparation of the sample. This step aims to isolate the target analyte from a complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of sample preparation technique is highly dependent on the nature of the sample matrix, whether it be biological tissues, fluids, or environmental samples such as soil or water.
Extraction Protocols for Long-Chain Phenylated Fatty Acids
The extraction of long-chain phenylated fatty acids like this compound from their matrices is primarily achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The lipophilic nature of these molecules, conferred by the long aliphatic chain, dictates the use of organic solvents for efficient extraction.
Commonly employed LLE methods for fatty acids, which are adaptable for this compound, often utilize a variation of the methods developed by Folch or Bligh and Dyer. These methods typically involve a biphasic solvent system of chloroform (B151607) and methanol (B129727) to extract lipids from aqueous samples. mdpi.com For instance, a common protocol involves homogenizing the sample in a chloroform/methanol mixture, followed by the addition of water or a salt solution to induce phase separation. The lipid-containing chloroform layer, which would include this compound, is then collected. For solid samples, a preliminary grinding or homogenization step is crucial to ensure efficient solvent penetration.
Soxhlet extraction is another established technique, particularly for solid matrices. mdpi.com This method involves the continuous washing of the sample with a heated organic solvent, such as hexane (B92381) or petroleum ether, allowing for the exhaustive extraction of lipids. mdpi.com
The selection of the extraction solvent is paramount and is guided by the polarity of the target analyte. While non-polar solvents are effective for extracting the bulk of lipids, the presence of the phenyl group in this compound may impart a slight increase in polarity compared to its saturated counterparts, a factor to consider in solvent system optimization.
A general workflow for the extraction of long-chain fatty acids from a biological matrix is presented in Table 1.
Table 1: Generalized Liquid-Liquid Extraction Protocol for Long-Chain Fatty Acids
| Step | Procedure | Purpose |
|---|---|---|
| 1. Homogenization | The sample is homogenized in a solvent mixture, typically chloroform/methanol. | To disrupt the sample matrix and increase the surface area for extraction. |
| 2. Phase Separation | Water or an aqueous salt solution is added to the homogenate. | To induce the formation of two distinct liquid phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. |
| 3. Collection | The lower chloroform phase is carefully collected. | To isolate the lipid fraction, including this compound, from water-soluble components. |
| 4. Washing | The chloroform phase may be washed with a pure upper phase solvent to remove any remaining non-lipid contaminants. | To further purify the lipid extract. |
Derivatization Strategies for Enhanced Detection
Due to the relatively low volatility and potential for thermal degradation of free fatty acids, a derivatization step is often essential, particularly for analysis by gas chromatography (GC). Derivatization chemically modifies the carboxylic acid group of this compound into a more volatile and thermally stable ester.
The most common derivatization strategy for fatty acids is esterification. This process converts the carboxylic acid to an ester, typically a methyl ester, which is more amenable to GC analysis. One widely used method involves the use of boron trifluoride (BF₃) in methanol. restek.com The sample containing the extracted fatty acids is heated with the BF₃-methanol reagent, leading to the formation of fatty acid methyl esters (FAMEs). restek.com
Another prevalent derivatization technique is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester. restek.com This derivatization also increases the volatility and thermal stability of the analyte. restek.comyoutube.com
The choice between esterification and silylation can depend on the presence of other functional groups in the sample and the specific requirements of the analytical method. A comparison of these two common derivatization methods is provided in Table 2.
Table 2: Comparison of Common Derivatization Methods for Fatty Acids
| Derivatization Method | Reagent(s) | Derivative Formed | Advantages | Considerations |
|---|---|---|---|---|
| Esterification | Boron trifluoride in methanol (BF₃-methanol) | Fatty Acid Methyl Ester (FAME) | Robust and widely used method. restek.com | Requires heating; potential for side reactions. |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Trimethylsilyl (TMS) Ester | Can derivatize other active hydrogens (e.g., hydroxyl groups). restek.com | Reagents are sensitive to moisture. restek.com |
Chromatographic Separation Techniques
Following sample preparation and derivatization, chromatographic techniques are employed to separate this compound from other components in the extract, allowing for its individual detection and quantification.
Gas Chromatography (GC) Method Development for Phenylated Fatty Acids
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenylated fatty acids like this compound, GC analysis is typically performed on their derivatized forms (e.g., FAMEs or TMS esters).
The development of a GC method involves the careful selection of a capillary column with an appropriate stationary phase. For FAME analysis, columns with a polar stationary phase, such as those containing cyanopropyl polysiloxane, are often used to achieve good separation of different fatty acid esters based on their polarity and boiling points. The presence of the phenyl group in this compound will significantly influence its retention time compared to unsaturated or saturated fatty acids of similar chain length.
The operating conditions of the GC, including the oven temperature program, carrier gas flow rate, and injector and detector temperatures, must be optimized to achieve good resolution and peak shape. A temperature program that starts at a lower temperature and gradually ramps up is typically used to separate a wide range of fatty acids with different volatilities.
Detection is commonly achieved using a flame ionization detector (FID), which provides a response proportional to the mass of carbon atoms, or a mass spectrometer (MS). GC-MS is particularly advantageous as it provides not only quantitative data but also structural information through the fragmentation pattern of the analyte, aiding in its positive identification.
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography offers a valuable alternative to GC, particularly for the analysis of underivatized fatty acids or those that are thermally labile.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of fatty acids. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile, methanol, and/or water.
For the analysis of this compound, its long aliphatic chain will cause it to be strongly retained on the non-polar stationary phase. The phenyl group will also contribute to this retention through hydrophobic interactions. The separation of different fatty acids is achieved by carefully controlling the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to elute the strongly retained long-chain fatty acids in a reasonable time with good peak shape.
Detection in HPLC can be achieved using various detectors. While UV detection is possible due to the presence of the phenyl group in this compound (which absorbs in the low UV region), its sensitivity may be limited. More sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). LC-MS allows for the selective detection and quantification of the target analyte even at low concentrations in complex matrices.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Chloroform |
| Methanol |
| Hexane |
| Petroleum ether |
| Boron trifluoride |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Spectroscopic and Mass Spectrometric Detection Methods
Following chromatographic separation, sensitive and specific detection methods are required for the identification and quantification of this compound.
UV-Visible spectroscopy is a common detection method in HPLC and UHPLC. The principle is based on the absorption of light by molecules containing chromophores. The phenyl group in this compound acts as a chromophore, absorbing UV light at specific wavelengths, typically around 254 nm for an unsubstituted benzene (B151609) ring.
When coupled with liquid chromatography, a UV detector measures the absorbance of the eluent as it exits the column. A plot of absorbance versus time generates a chromatogram, where peaks correspond to UV-absorbing compounds. The area under a peak is proportional to the concentration of the corresponding analyte in the sample.
For aromatic carboxylic acids, UV detection is a straightforward and robust method. nih.gov The choice of wavelength is critical for sensitivity and selectivity. While the phenyl group provides a chromophore, the carboxyl group itself does not absorb significantly in the typical UV range. The pH of the mobile phase can influence the UV spectrum of some aromatic compounds, but for a simple phenyl group, this effect is generally minimal.
Electroconductivity detection is a common method used in ion chromatography, particularly for the analysis of organic acids. This detector measures the electrical conductivity of the mobile phase as it elutes from the column. When an ionic analyte, such as the carboxylate form of this compound, passes through the detector, it causes an increase in the conductivity of the eluent, which is registered as a peak.
For enhanced sensitivity, especially in ion exclusion chromatography where an acidic eluent with high background conductivity is often used, a suppressor is employed. The suppressor is a device placed between the column and the detector that reduces the conductivity of the mobile phase while increasing the conductivity of the analyte ions. This is achieved by exchanging the mobile phase cations (e.g., H+) with ions of lower conductivity (e.g., from a water-splitting reaction) and converting the analyte from its less conductive acidic form to its more conductive salt form. This results in a lower background noise and a significantly improved signal-to-noise ratio for the analyte.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides a high degree of selectivity and sensitivity for both the quantification and structural elucidation of analytes.
For the analysis of this compound, electrospray ionization (ESI) is a common and suitable ionization technique. In negative ion mode (ESI-), the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, where M is the molecular mass of the compound. The accurate mass of this ion can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the [M-H]⁻ ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. For fatty acids, common fragmentation pathways include the neutral loss of water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻). The fragmentation pattern can be used to confirm the identity of the compound and to distinguish it from isomers.
For quantification, selected reaction monitoring (SRM) is a highly sensitive and selective MS/MS technique. In SRM, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected and fragmented, and only a specific product ion is monitored. This high selectivity minimizes interferences from the sample matrix, allowing for very low limits of detection.
Table 2: Predicted Mass Spectrometric Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₅H₄₂O₂ |
| Molecular Weight | 374.6 g/mol |
| [M-H]⁻ (m/z) | 373.31 |
| Key MS/MS Fragments of [M-H]⁻ | [M-H-H₂O]⁻ (m/z 355.30), [M-H-CO₂]⁻ (m/z 329.32) |
These values are predicted based on the chemical structure and general fragmentation patterns of fatty acids.
Mass Spectrometry (MS) Applications for Structural Confirmation and Quantification
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of molecules, including long-chain fatty acids like this compound. The process involves multiple stages of mass analysis, typically within a single instrument such as a triple quadrupole (QQQ) or a quadrupole time-of-flight (QTOF) mass spectrometer. nih.govnih.gov
The analysis begins with the ionization of the target molecule. For fatty acids, electrospray ionization (ESI) is commonly employed, often in negative ion mode, which deprotonates the carboxylic acid group to form a [M-H]⁻ ion. researchgate.net Alternatively, derivatization of the carboxylic acid group can be performed to enhance ionization efficiency in positive ion mode. researchgate.net
Following ionization, the precursor ion (the molecular ion or a specific adduct) of this compound is selected in the first mass analyzer. This isolated ion is then directed into a collision cell, where it is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are subsequently analyzed in the second mass analyzer, producing an MS/MS spectrum.
The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, fragmentation patterns typical for long-chain carboxylic acids and aromatic compounds would be expected. libretexts.orgyoutube.com Key fragmentation pathways include:
Loss of the Carboxyl Group: A prominent fragmentation involves the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the entire COOH group (a neutral loss of 45 Da). libretexts.org
Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo cleavage, resulting in a series of fragment ions separated by 14 Da, corresponding to the loss of successive CH₂ groups. libretexts.org
Cleavage near the Phenyl Ring: Fragmentation can occur at the benzylic position (the bond between the phenyl-substituted carbon and the rest of the alkyl chain) due to the relative stability of the resulting benzyl (B1604629) or tropylium (B1234903) cation in positive mode or corresponding radical in negative mode.
Aromatic Ring Fragmentation: The phenyl ring itself can produce characteristic fragments, although this often requires higher collision energies.
These specific fragmentation patterns allow for the unambiguous identification and confirmation of this compound in complex biological or environmental samples. nih.govnih.gov Multiple-reaction monitoring (MRM) can be used for highly sensitive and selective quantification, where specific precursor-to-fragment ion transitions are monitored. nih.gov
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |
| [M-H]⁻ | Varies | 44 | Loss of CO₂ from the carboxylate |
| [M+H]⁺ | Varies | 18 | Loss of H₂O |
| [M+H]⁺ | Varies | 46 | Loss of HCOOH (Formic Acid) |
| [M+H]⁺ / [M-H]⁻ | Varies | 91 | Phenylmethyl (benzyl) fragment or loss |
| [M+H]⁺ / [M-H]⁻ | Varies | Series of 14 | Sequential loss of CH₂ units from the alkyl chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR and ¹³C NMR are the primary techniques used to confirm its identity and structure. magritek.comnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display several characteristic signals:
Aromatic Protons: The protons on the phenyl ring would typically appear as a multiplet in the downfield region of the spectrum, usually between 7.1 and 7.3 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet far downfield, often above 10-12 ppm, although its position can be highly dependent on the solvent and concentration.
Alpha and Beta Protons: The CH₂ group alpha to the carboxylic acid (α-CH₂) would produce a triplet at approximately 2.3 ppm. The CH₂ group beta to the carboxylic acid (β-CH₂) would be found slightly upfield, around 1.6 ppm. researchgate.net
Alkyl Chain Protons: The numerous methylene (B1212753) (CH₂) groups of the long aliphatic chain would overlap to form a large, broad signal centered around 1.2-1.4 ppm. magritek.com
Benzylic Protons: The CH proton at position 19, attached to the phenyl ring, would appear as a distinct multiplet, likely a triplet, shifted downfield by the aromatic ring to around 2.6 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom:
Carbonyl Carbon: The carbon of the carboxylic acid group is the most downfield signal, typically appearing around 179-180 ppm.
Aromatic Carbons: The carbons of the phenyl ring would generate several signals between ~125 and ~145 ppm. The carbon atom directly attached to the alkyl chain (ipso-carbon) would have a distinct chemical shift from the ortho, meta, and para carbons.
Alkyl Chain Carbons: The carbons of the long methylene chain would produce a cluster of signals in the range of 22-35 ppm. The carbons alpha and beta to the carboxyl group would have characteristic shifts around 34 ppm and 25 ppm, respectively. The benzylic carbon (C-19) would be shifted downfield to approximately 36 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. magritek.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | >10 (broad s) | ~179-180 |
| C2 (α-CH₂) | ~2.35 (t) | ~34 |
| C3 (β-CH₂) | ~1.63 (m) | ~25 |
| C4-C18 (-(CH₂)₁₅-) | ~1.2-1.4 (br m) | ~22-30 |
| C19 (Benzylic-CH) | ~2.60 (t) | ~36 |
| Phenyl C-H | ~7.1-7.3 (m) | ~125-129 |
| Phenyl C (ipso) | - | ~143 |
Note: s = singlet, t = triplet, m = multiplet, br = broad. Shifts are approximate and can vary based on solvent and other conditions.
Advanced Analytical Techniques for Trace Analysis and Isotopic Labeling Studies
For applications requiring ultra-high sensitivity, such as monitoring trace levels of this compound in biological systems or environmental samples, or for studying its metabolic fate, more advanced analytical strategies are employed.
Coupling Chromatography with Isotope Ratio Mass Spectrometry
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) are powerful techniques for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C, ²H/¹H) in specific compounds within a complex mixture. researchgate.netnih.gov
The process involves separating the components of a sample using chromatography (GC for volatile compounds or LC for non-volatile compounds). After separation, the analyte, this compound (often after derivatization to a more volatile form like a methyl ester for GC analysis), is combusted or pyrolyzed to a simple gas (e.g., CO₂ for carbon isotope analysis). researchgate.net This gas is then introduced into the IRMS, which measures the relative abundance of the different isotopic masses with extremely high precision. researchgate.net
This methodology is central to two main types of studies:
Trace Analysis: By using a known amount of an isotopically labeled version of this compound (e.g., uniformly ¹³C-labeled) as an internal standard, one can perform highly accurate and precise quantification via isotope dilution mass spectrometry. This approach overcomes issues of sample loss during preparation and matrix effects during analysis. chromatographyonline.com
Isotopic Labeling Studies: These studies, often called tracer studies, involve introducing a substrate labeled with a stable isotope (like ¹³C-glucose or a ¹³C-labeled precursor fatty acid) into a biological system. nih.gov By tracking the incorporation of the isotopic label into this compound over time using GC-IRMS or LC-MS, researchers can elucidate its biosynthetic pathways, turnover rates, and metabolic flux. nih.govnih.gov This provides dynamic information about the molecule's role in metabolism, which is not achievable with simple concentration measurements. nih.gov
The coupling of high-resolution chromatographic separation with the high-precision measurement capabilities of IRMS provides an unparalleled tool for detailed investigations into the biochemistry and environmental fate of this compound.
Biological and Biochemical Roles of 19 Phenylnonadecanoic Acid
Investigation of Cellular Uptake and Transport Mechanisms
The entry of fatty acids into cells is a critical process, mediated by both passive diffusion and protein-facilitated transport. To understand the cellular journey of 19-phenylnonadecanoic acid, a synthetic fatty acid with a phenyl group at the terminus of its acyl chain, a multi-faceted investigation into its uptake and transport would be required.
Role of Fatty Acid Transporters in Phenylated Fatty Acid Uptake
A primary area of investigation would be to determine if this compound is recognized and transported by known fatty acid transporters. Key proteins of interest would include CD36 (also known as fatty acid translocase), plasma membrane-bound fatty acid-binding proteins (FABPpm), and various members of the fatty acid transport protein (FATP) family.
Experiments would involve competitive uptake assays where cells expressing these transporters are incubated with a labeled version of this compound in the presence and absence of known substrates for these transporters. A reduction in the uptake of the labeled phenylated fatty acid in the presence of a known substrate would suggest that they share a common transport mechanism.
| Transporter Family | Key Proteins for Investigation | Potential Experimental Approach |
| CD36/FAT | CD36 | Competitive binding assays with oleate |
| FABPpm | FABPpm | Photoaffinity labeling studies |
| FATP/SLC27 | FATP1-6 | Overexpression studies in cell lines |
Intracellular Trafficking and Compartmentalization
Once inside the cell, the fate of this compound would depend on its intracellular trafficking. It would be crucial to determine how this synthetic fatty acid is directed to various organelles such as the endoplasmic reticulum for modification, mitochondria for beta-oxidation, or lipid droplets for storage.
Fluorescence microscopy, using a fluorescently tagged derivative of this compound, would be a primary tool. Co-localization studies with organelle-specific markers would reveal its subcellular distribution. This would help to elucidate whether the terminal phenyl group influences its metabolic fate compared to its natural fatty acid counterparts.
Substrate Specificity for Enzymes in Lipid Metabolism
The structural modification of a terminal phenyl group on a C19 fatty acid chain presents a unique structure for enzymes involved in lipid metabolism. Assessing its role as a substrate for these enzymes is fundamental to understanding its potential metabolic impact.
Assessment as a Substrate for Fatty Acid Synthase or Elongases
It is biochemically improbable that this compound would be a substrate for fatty acid synthase (FAS), as FAS is involved in the de novo synthesis of fatty acids from smaller precursors, not the modification of existing long-chain fatty acids.
However, its potential as a substrate for fatty acid elongases, which extend the carbon chain of existing fatty acids, would be a valid area of research. In vitro assays using purified elongase enzymes and radiolabeled this compound could determine if it can be elongated.
Evaluation as a Substrate for Desaturases
Stearoyl-CoA desaturases (SCDs) are responsible for introducing double bonds into fatty acyl-CoAs. The presence of the bulky phenyl group at the omega-end of this compound could sterically hinder its binding to the active site of desaturases.
To test this, 19-phenylnonadecanoyl-CoA would be incubated with purified desaturase enzymes. The reaction products would then be analyzed by gas chromatography-mass spectrometry (GC-MS) to detect the presence of any desaturated forms of the phenylated fatty acid.
Interactions with Acyl-CoA Synthetases and Transferases
For this compound to be metabolically active, it must first be converted to its coenzyme A (CoA) derivative, 19-phenylnonadecanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACSs). The substrate specificity of various ACS isoforms for this compound would need to be determined through enzymatic assays measuring the formation of 19-phenylnonadecanoyl-CoA.
Once activated, its potential as a substrate for acyl-CoA transferases, such as carnitine palmitoyltransferase (CPT) for mitochondrial transport or glycerol-3-phosphate acyltransferase (GPAT) for triglyceride synthesis, would need to be evaluated. These studies would reveal whether the phenylated fatty acid can be incorporated into complex lipids or be targeted for mitochondrial beta-oxidation.
| Enzyme Class | Specific Enzyme Examples | Potential for Interaction |
| Acyl-CoA Synthetases | ACSL1, ACSL4 | Essential for metabolic activation |
| Acyl-CoA Transferases | CPT1, GPAT | Determines metabolic fate (oxidation vs. storage) |
Modulation of Receptor Activity and Signaling Pathways
While many fatty acids are known to act as signaling molecules by interacting with various receptors, there is no specific information available regarding this compound's ability to modulate receptor activity.
Interaction with G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors represent a large family of transmembrane proteins that respond to a diverse array of extracellular signals, including lipids and fatty acids, to initiate intracellular signaling cascades. frontiersin.orgnih.gov Free fatty acid receptors (FFARs), a subset of GPCRs, are known to be activated by short, medium, and long-chain fatty acids, playing roles in metabolic regulation and inflammation. acs.orgnih.govnih.gov However, no studies have specifically identified this compound as a ligand for any GPCR, and its potential to activate or inhibit GPCR signaling pathways remains unknown.
Activation of Nuclear Receptors (e.g., PPARs)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in metabolism and energy homeostasis. tandfonline.comquora.com Various fatty acids and their derivatives are natural ligands for PPARs. nih.gov For instance, PPARα is activated by a range of fatty acids leading to the regulation of lipid metabolism, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. nih.govtandfonline.com There is, however, no research available to indicate whether this compound can bind to or activate any of the PPAR isoforms.
Role in Membrane Structure and Function (If Applicable)
The physical properties of fatty acids, such as chain length and degree of saturation, are known to influence the structure and fluidity of cell membranes when they are incorporated into phospholipids (B1166683). tandfonline.comnih.gov However, the specific effects of this compound on membrane characteristics have not been studied.
Integration into Phospholipids and Glycolipids
Phospholipids are the primary building blocks of cellular membranes, consisting of a hydrophilic head and two hydrophobic fatty acid tails. acs.orgnih.gov The composition of these fatty acid tails can be altered by the integration of different fatty acids from various sources. There is currently no evidence to suggest whether this compound is incorporated into phospholipids or glycolipids in biological systems.
Impact on Membrane Fluidity and Permeability
The length and saturation of fatty acid chains within membrane phospholipids are critical determinants of membrane fluidity. Longer and more saturated fatty acid chains generally lead to decreased membrane fluidity, while shorter and unsaturated chains increase fluidity. tandfonline.comquora.comnih.gov Very long-chain fatty acids have been shown to disrupt membrane integrity. nih.gov The presence of a phenyl group at the end of the acyl chain of this compound is a unique structural feature, but its impact on membrane dynamics, such as fluidity and permeability, has not been investigated.
Derivatives and Analogues of 19 Phenylnonadecanoic Acid: Synthesis and Biochemical Evaluation
Design Principles for Novel 19-Phenylnonadecanoic Acid Analogues
The development of new analogues of this compound is a strategic process aimed at fine-tuning the molecule's properties for specific biochemical applications. A primary application for this class of compounds has been as tracers for myocardial imaging, where the fatty acid is used to probe the heart's metabolic activity. The design principles are, therefore, largely centered on optimizing the molecule for this purpose.
Structural Modifications at the Carboxyl Group (e.g., esters, amides)
The carboxyl group of this compound is a key site for modification. Conversion of the carboxylic acid to esters or amides can significantly alter the compound's polarity, solubility, and interaction with biological targets.
Esters: Esterification of the carboxyl group, for instance by reacting it with simple alcohols like methanol (B129727) or ethanol, yields methyl or ethyl esters. These derivatives are more lipophilic than the parent acid, which can influence their transport across cell membranes and their incorporation into lipid pools within the cell. The choice of the alcohol moiety can be further expanded to include more complex structures to potentially target specific enzymes or receptors.
Amides: Amidation, the reaction of the carboxylic acid with an amine, introduces a nitrogen-containing functional group. This modification can lead to compounds with different hydrogen bonding capabilities and metabolic stabilities compared to the parent acid or its esters. A variety of amines can be used, from simple ammonia (B1221849) to form a primary amide, to more complex amines to introduce specific functionalities. The synthesis of fatty acid amides has been explored for their potential as signaling molecules, for example, as agonists for peroxisome proliferator-activated receptor α (PPAR-α), which plays a role in lipid metabolism. nih.gov
Alterations in the Aliphatic Chain Length or Saturation
The long nineteen-carbon aliphatic chain is a defining feature of this compound. Modifications to this chain are a critical aspect of analogue design.
Chain Length: The length of the fatty acid chain is a determinant of its physical properties and its suitability as a substrate for metabolic enzymes. While this article focuses on the C19 backbone, related research on shorter-chain omega-phenyl fatty acids, such as 15-phenylpentadecanoic acid, has been extensive, particularly in the context of myocardial imaging.
Saturation: The introduction of double or triple bonds into the aliphatic chain would create unsaturated analogues. These modifications would alter the three-dimensional shape of the molecule and could influence its binding to enzymes and transport proteins.
Branching: The introduction of alkyl groups, most notably methyl groups, along the aliphatic chain is a key strategy to inhibit metabolic breakdown. For instance, the presence of a methyl group at the β-position relative to the carboxyl group can sterically hinder the enzymes involved in β-oxidation, the primary pathway for fatty acid catabolism. nih.govnih.gov This metabolic blocking leads to prolonged retention of the fatty acid analogue in tissues like the myocardium, which is highly desirable for imaging applications as it allows for a longer acquisition time. nih.govnih.gov
Substitutions or Modifications on the Phenyl Ring
The terminal phenyl group is a crucial feature that distinguishes omega-phenyl fatty acids from their endogenous counterparts. This aromatic moiety serves multiple purposes in analogue design.
Prevention of Deiodination: In the context of radioiodinated analogues used for single-photon emission computed tomography (SPECT) imaging, the phenyl ring provides a stable position for the iodine radioisotope. Attaching iodine to the terminal phenyl group prevents its rapid removal by deiodinases in the body, which would otherwise lead to the release of free iodide and a poor-quality image. nih.gov
Introduction of Reporter Groups: The phenyl ring is an ideal site for the introduction of various substituents that can act as reporter groups or alter the molecule's properties. The most common modification is the introduction of a halogen for radioimaging purposes.
Iodination: The para-position of the phenyl ring is a favored site for iodination (e.g., with Iodine-123 or Iodine-125) to create SPECT imaging agents. nih.gov
Fluorination: The introduction of fluorine, particularly the positron-emitting isotope Fluorine-18, allows for the development of analogues for positron emission tomography (PET) imaging. Fluorine substitution can also influence the metabolic stability of the compound.
Synthetic Routes to Key Derivatives
The synthesis of derivatives of this compound involves standard organic chemistry transformations, with specific strategies developed for the introduction of radioisotopes for imaging applications.
Esterification and Amidation Strategies
The synthesis of esters and amides from this compound follows well-established protocols for carboxylic acid derivatization.
Esterification: Fischer esterification is a common method, involving the reaction of the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.
Amidation: Amides can be prepared by the direct reaction of the carboxylic acid with an amine, often at high temperatures to drive off the water that is formed. nih.gov More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the reaction at milder conditions. Similar to esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide synthesis. Enzymatic approaches using lipases have also been developed for the synthesis of fatty acid amides under green conditions. nih.gov
Functionalization of the Phenyl Moiety
For imaging applications, the key synthetic step is the introduction of a radiohalogen onto the terminal phenyl group.
Radioiodination: The synthesis of radioiodinated analogues, such as 19-(p-iodophenyl)nonadecanoic acid, is typically achieved through electrophilic or nucleophilic substitution reactions. A common precursor is the corresponding bromo- or trialkylstannyl-substituted phenyl derivative, which can undergo a halogen exchange reaction with a radioiodide salt. mdpi.com For example, a tributyltin precursor can be reacted with radioiodine in the presence of an oxidizing agent to yield the desired radioiodinated product. Diazonium salt intermediates have also been utilized in Sandmeyer-type reactions to introduce radioiodine. mdpi.com
The following table provides a summary of the biochemical evaluation of some representative omega-phenyl fatty acid analogues, highlighting the impact of structural modifications on their myocardial uptake. While specific data for this compound derivatives are not extensively published, the data for closely related analogues illustrate the design principles in action.
Table 1: Biochemical Evaluation of Selected Omega-Phenyl Fatty Acid Analogues in Myocardial Imaging Note: The data presented below is illustrative and compiled from various studies on different but structurally related fatty acid analogues. Direct comparative values for this compound derivatives are limited in the literature.
| Compound/Analogue Type | Structural Modification | Key Biochemical Finding | Reference |
| 15-(p-Iodophenyl)pentadecanoic acid (IPPA) | Terminal p-iodophenyl group | Rapid myocardial uptake and clearance reflecting β-oxidation rates. | nih.gov |
| 15-(p-Iodophenyl)-3-methylpentadecanoic acid (BMIPP) | β-methylation of the alkyl chain | Prolonged myocardial retention due to inhibition of β-oxidation. | nih.gov |
| 14-(p-Iodophenyl)-β-methyltetradecanoic acid (IPBMTA) | β-methylation of the alkyl chain | High myocardial localization and long retention time. | nih.gov |
| 14-(p-Iodophenyl)-2-methyltetradecanoic acid | α-methylation of the alkyl chain | Greater myocardial retention compared to unbranched analogue. | nih.gov |
Biochemical Characterization of Derivatives
Evaluation of Enzymatic Substrate/Inhibitor Potential
No published studies were found that have evaluated the potential of this compound derivatives as substrates or inhibitors for any specific enzyme. To conduct such an evaluation, one would typically select target enzymes based on a therapeutic hypothesis. For example, given their structure, these compounds could be investigated as potential modulators of enzymes involved in lipid metabolism, such as fatty acid synthases, cyclooxygenases, or lipoxygenases.
A hypothetical study would involve synthesizing a series of this compound derivatives with variations in the alkyl chain (e.g., introduction of double or triple bonds) or on the terminal phenyl ring (e.g., addition of hydroxyl, methoxy, or halogen substituents). These derivatives would then be tested in in vitro enzymatic assays to determine their ability to either be processed by the enzyme (as a substrate) or to block the enzyme's activity (as an inhibitor). Key parameters to be determined would include the Michaelis constant (Km) for substrates and the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for inhibitors.
Hypothetical Data Table: Enzymatic Inhibition by this compound Derivatives
| Compound | Modification | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| This compound | Parent Compound | Enzyme X | >100 |
| Derivative A | 4-hydroxy-phenyl | Enzyme X | 50.2 |
| Derivative B | 4-methoxy-phenyl | Enzyme X | 75.8 |
This table is purely illustrative and is not based on experimental data.
Assessment of Receptor Binding Affinity and Ligand-Induced Conformational Changes
There is no available research on the receptor binding affinity of this compound derivatives. Fatty acids and their derivatives are known to interact with various receptors, including peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs) such as the free fatty acid receptors (FFARs).
An assessment of receptor binding would typically involve competitive binding assays using a radiolabeled or fluorescently tagged known ligand for the target receptor. The ability of the this compound derivatives to displace the labeled ligand would be measured to determine their binding affinity (expressed as Ki or IC50).
Techniques such as circular dichroism, fluorescence spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy could then be employed to study any conformational changes in the receptor upon binding of a derivative. Such studies would provide insight into the mechanism of receptor activation or inhibition.
Structure-Activity Relationship (SAR) Studies
Correlating Structural Modifications with Biochemical Responses
Without biochemical response data, no structure-activity relationships (SAR) for this compound derivatives can be established. The goal of SAR studies is to identify the chemical features of a molecule that are responsible for its biological activity.
A systematic SAR study would involve the synthesis of a focused library of analogues where specific parts of the this compound scaffold are modified. For example, the length of the alkyl chain could be varied, the phenyl group could be replaced with other aromatic or heterocyclic rings, and various substituents could be introduced at different positions. The biological activity of each analogue would then be determined, and correlations would be drawn between the structural changes and the observed activity.
Computational Modeling for Predicting SAR
Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for predicting the biological activity of novel compounds and for understanding the molecular basis of their activity. However, these in silico methods rely on existing experimental data for model building and validation.
In the absence of any biological data for this compound derivatives, it is not possible to develop a reliable computational model. A hypothetical workflow would involve using the experimentally determined activities of a series of derivatives to train a QSAR model. This model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. Molecular docking simulations could also be performed if the three-dimensional structure of a relevant target enzyme or receptor is known, to predict the binding mode and affinity of the derivatives.
Ecological and Environmental Contexts of Phenylated Fatty Acids
Natural Occurrence and Distribution in Microorganisms, Plants, and Animals
While the widespread occurrence of common fatty acids is well-documented, the natural presence of 19-phenylnonadecanoic acid and its long-chain homologues is more restricted, pointing to specialized biosynthetic pathways in certain organisms.
Plants: The primary documented natural sources of long-chain ω-phenylalkanoic acids are found within the plant kingdom, specifically in the seeds of various genera of the Araceae family (the Jack-in-the-Pulpit family). Research has led to the isolation and characterization of a homologous series of these compounds from seed lipids of this family. Notably, alongside major components like 11-phenylundecanoic acid and 13-phenyltridecanoic acid, homologous odd-carbon number ω-phenylalkanoic acids with chain lengths up to C23 have been detected in trace amounts. This provides strong evidence for the natural occurrence of this compound in these plants. The biosynthesis of these compounds in plants is believed to start from the amino acid phenylalanine, which is the precursor for a wide array of phenylpropanoids. wikipedia.orgnih.gov Phenylalanine is first converted to cinnamic acid, which can then be biotransformed through various steps to produce phenylated fatty acids. wikipedia.orgnih.gov
Animals: In the animal kingdom, phenyl-substituted fatty acids have been identified in ruminants. acs.org Their presence is not due to endogenous synthesis by the animal itself, but rather a result of the metabolic activity of the rumen microbiome. nih.gov Microorganisms within the rumen can produce short-chain ω-phenyl fatty acids, such as 3-phenylpropionic acid, from the degradation of aromatic amino acids like phenylalanine. nih.gov While the formation of very long-chain varieties like this compound through this microbial route is less clear, the rumen is a confirmed environment for the formation and metabolism of phenyl-substituted fatty acids. acs.orgnih.gov
Microorganisms: The direct synthesis of this compound by free-living microorganisms is not extensively documented. However, the gut microbiota of animals, particularly ruminants, are known to produce a variety of phenyl-substituted fatty acids. nih.gov
Role in Inter-species Interactions (e.g., signaling molecules, defense compounds)
The unique structure of phenylated fatty acids suggests they may play specialized roles in mediating interactions between organisms. While direct research on this compound is limited, the functions of related long-chain fatty acids and phenolic lipids offer valuable insights.
Signaling Molecules: Fatty acids are increasingly recognized as potent signaling molecules in various biological processes. nih.govnih.gov Very-long-chain fatty acids (VLCFAs) and their derivatives are crucial for intercellular communication in plants. oup.com They are integral components of sphingolipids, which are key to the proper functioning of the plasma membrane. oup.com Given that this compound is a VLCFA, it could potentially be involved in similar signaling cascades, although specific research is needed to confirm this. In neural cells, fatty acids can act as secondary messengers and modulate enzymatic activities. researchgate.net
Defense Compounds: A plausible ecological role for this compound is in chemical defense. Long-chain fatty acids are known to possess antimicrobial properties, with their effectiveness often depending on the chain length and degree of unsaturation. academicjournals.org They can inhibit the growth of various pathogenic bacteria, particularly Gram-positive species. academicjournals.orgnih.gov Furthermore, synthetic phenyl fatty hydroxamic acids, derived from the reaction of phenyl hydroxylamine (B1172632) with canola oil, have demonstrated significant antibacterial activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.netnih.gov This suggests that the presence of the phenyl group in a long-chain fatty acid structure could contribute to or enhance its antimicrobial efficacy, potentially serving as a defense mechanism for the producing organism against microbial pathogens. Plants are known to produce a vast array of secondary metabolites, including phenolic compounds, for defense against herbivores and pathogens. nih.gov
Environmental Fate and Biodegradation Pathways
The environmental persistence and degradation of this compound are governed by its chemical structure—a long, saturated aliphatic chain coupled with a stable aromatic ring. Its breakdown is expected to proceed through pathways established for similar molecules.
Microbial Degradation of Aromatic and Long-Chain Aliphatic Compounds
The biodegradation of this compound in the environment is most likely initiated by microorganisms capable of degrading long-chain alkanes and aromatic compounds. The probable degradation pathway involves a two-stage process:
Degradation of the Aliphatic Chain: The long nonadecanoic acid chain is expected to be the initial point of microbial attack. Aerobic bacteria would likely employ a terminal oxidation mechanism, where an oxygenase enzyme hydroxylates the terminal methyl group of the alkyl chain. This is then further oxidized to a carboxylic acid. The resulting dicarboxylic acid (with a phenyl group at one end) would then undergo β-oxidation, a process that sequentially shortens the fatty acid chain by two carbon units at a time. uni-osnabrueck.de This process would continue until the aliphatic chain is significantly shortened, leading to intermediates like phenylacetic acid or benzoic acid. uni-osnabrueck.deresearchgate.net
Degradation of the Aromatic Ring: The resulting short-chain phenylalkanoic acids, such as phenylacetic acid, are common intermediates in the degradation of various aromatic compounds. nih.gov Bacteria have evolved specific catabolic pathways to break down the stable benzene (B151609) ring. This typically involves hydroxylation of the ring to form catecholic intermediates, followed by enzymatic cleavage of the aromatic ring (either ortho or meta cleavage). The resulting aliphatic dicarboxylic acids are then funneled into central metabolic pathways like the Krebs cycle. researchgate.netnih.gov
A variety of bacteria are known to degrade long-chain alkanes and aromatic hydrocarbons, including species of Pseudomonas, Alcanivorax, Rhodococcus, and Mycobacterium. uni-osnabrueck.de For instance, Alcanivorax sp. has been shown to degrade n-alkylbenzenes through β-oxidation of the alkyl side chain. uni-osnabrueck.de
Computational and Theoretical Studies of 19 Phenylnonadecanoic Acid
Molecular Dynamics Simulations for Conformational Analysis and Lipid Bilayer Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a molecule as flexible as 19-phenylnonadecanoic acid, with its long aliphatic chain, MD simulations are indispensable for understanding its conformational landscape and its interactions with biological membranes.
Illustrative Data Table: Potential Interactions of this compound with a Model DPPC Bilayer from MD Simulations
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific MD simulation data for this compound is not publicly available.
| Simulation Parameter | Predicted Observation for this compound |
| Insertion Free Energy | Favorable, with a significant energy minimum within the bilayer core. |
| Preferred Location | Carboxyl group at the lipid-water interface; phenyl group in the hydrophobic core. |
| Effect on Membrane Thickness | Localized increase or decrease depending on phenyl group accommodation. |
| Effect on Lipid Order | Disruption of acyl chain packing in the vicinity of the phenyl group. |
| Hydrogen Bonding | The carboxylic acid headgroup forms transient hydrogen bonds with phospholipid headgroups and water molecules. nih.gov |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its chemical reactivity and interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. diva-portal.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.
For this compound, QM calculations would likely reveal that the HOMO is primarily localized on the phenyl ring and the carboxyl group, as these are the most electron-rich parts of the molecule. The LUMO would also likely have significant contributions from these groups. The long aliphatic chain would have a lesser contribution to the frontier orbitals. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and its potential to participate in charge-transfer interactions.
QM calculations can also determine the partial atomic charges and the molecular electrostatic potential (MEP). This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for a molecule's biological activity.
For this compound, the MEP would show a region of negative potential around the carboxylic acid group, making it a likely site for interaction with positively charged residues in a protein binding pocket or with metal ions. The phenyl group, while generally nonpolar, would exhibit a region of negative electrostatic potential above and below the plane of the ring due to its π-electrons, which could participate in π-π stacking or cation-π interactions. The long hydrocarbon chain would be characterized by a neutral or slightly positive potential.
Illustrative Data Table: Predicted Quantum Mechanical Properties of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes, as specific QM calculation data for this compound is not publicly available. Values are based on general knowledge of similar molecules.
| Quantum Mechanical Property | Predicted Value/Description |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Charge on Carboxyl Oxygen | Highly negative |
| Electrostatic Potential (Carboxyl) | Strong negative potential, site for electrophilic attack or H-bonding. |
| Electrostatic Potential (Phenyl) | Negative potential on the face of the ring, neutral on the edge. |
Molecular Docking Studies with Target Proteins (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug discovery to predict how a ligand, such as this compound, might bind to the active site of a protein.
Given its structure as a long-chain fatty acid, potential protein targets for this compound include fatty acid binding proteins (FABPs), which are involved in the intracellular transport of fatty acids, enzymes of fatty acid metabolism like fatty acid synthase (FASN) and acyl-CoA synthetases, and G-protein coupled receptors that are activated by fatty acids, such as the free fatty acid receptors (FFARs). nih.govnih.govmdpi.com
A molecular docking study of this compound with a target protein like a FABP would likely show the carboxylate headgroup forming salt bridges and hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Lysine, Tyrosine) at the entrance of the binding pocket. nih.gov The long aliphatic chain would be accommodated within a hydrophobic tunnel in the protein's interior, stabilized by van der Waals interactions. The terminal phenyl group would likely occupy a specific sub-pocket, potentially forming hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The binding energy, calculated as a docking score, would provide an estimate of the binding affinity.
Illustrative Data Table: Hypothetical Molecular Docking Results of this compound with Potential Protein Targets
Disclaimer: The following data is hypothetical and for illustrative purposes. The protein targets are chosen based on their known interaction with long-chain fatty acids.
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Fatty Acid Binding Protein 5 (FABP5) | -9.5 | Arg126, Tyr128 (with carboxylate); Phe57, Leu72 (with alkyl chain and phenyl group) |
| Fatty Acid Synthase (FASN) Thioesterase Domain | -8.8 | Ser2308, His2481 (catalytic site); hydrophobic pocket for the alkyl/phenyl tail |
| Free Fatty Acid Receptor 1 (FFA1) | -10.2 | Arg183, Arg258 (with carboxylate); extensive hydrophobic interactions with transmembrane helices |
Predictive Modeling for Biological Activity and Pathway Integration
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models and systems biology approaches, aims to forecast the biological effects of a compound based on its chemical structure and properties.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model could be developed to predict activities such as antibacterial efficacy, cytotoxicity, or receptor activation, based on descriptors derived from its structure. nih.gov Key descriptors would likely include lipophilicity (logP), which is expected to be high for this molecule, molecular weight, and various electronic and steric parameters. The presence of the phenyl group would be a significant feature influencing these descriptors compared to a simple saturated fatty acid of the same length.
Predictive models can also be used to understand how this compound might be integrated into metabolic pathways. By inputting its structure into computational models of cellular metabolism, it is possible to predict its potential for being a substrate for various enzymes, its likelihood of undergoing β-oxidation, or its potential to be incorporated into complex lipids like triglycerides or phospholipids (B1166683). youtube.comnih.gov These models can also predict how the introduction of this unusual fatty acid might perturb existing metabolic fluxes. For instance, the phenyl group would likely block complete β-oxidation, leading to the formation of specific phenyl-terminated metabolites.
Illustrative Data Table: Potential Predictions from Modeling for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes, based on general principles of predictive modeling.
| Modeling Approach | Predicted Outcome for this compound |
| QSAR for Antibacterial Activity | High predicted activity against Gram-positive bacteria due to high lipophilicity. nih.gov |
| Metabolic Pathway Modeling | Substrate for acyl-CoA synthetase; undergoes partial β-oxidation until the phenyl group is reached. |
| ADMET Prediction | High plasma protein binding; likely to be metabolized by cytochrome P450 enzymes on the phenyl ring. |
| Pathway Perturbation Analysis | Potential to alter the pool of available acyl-CoAs and influence pathways dependent on fatty acid metabolism. |
Potential Biotechnological and Industrial Applications Excluding Specific Product/commercial Details
Bioproduction Platforms for Phenylated Fatty Acids
The sustainable production of specialty chemicals through microbial fermentation is a cornerstone of modern biotechnology. frontiersin.org Phenylated fatty acids, including 19-phenylnonadecanoic acid, represent a class of valuable molecules that can be synthesized in engineered microbial hosts, offering an alternative to traditional chemical synthesis. frontiersin.orgbioengineer.org
The biosynthesis of phenylated fatty acids in microorganisms is not a naturally prominent pathway and thus requires significant metabolic engineering. Model organisms such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica are primary candidates for this engineering due to their well-understood genetics and metabolism. frontiersin.orgfrontiersin.org
Key metabolic engineering strategies for producing fatty acids in general, which are applicable to phenylated fatty acid production, include:
Pathway Introduction: Introducing heterologous genes to establish a novel biosynthetic pathway. For phenylated fatty acids, this would involve enzymes capable of utilizing a phenyl-containing precursor to initiate fatty acid synthesis.
Increasing Precursor Supply: Enhancing the metabolic flux towards key precursors. For fatty acids, this involves boosting the pools of acetyl-CoA and malonyl-CoA. nih.gov For phenylated fatty acids, pathways like the shikimate pathway, which produces aromatic amino acids, could be engineered to provide phenyl-group donors. frontiersin.org
Blocking Competing Pathways: Deleting genes involved in pathways that divert precursors away from the target product. A critical step in fatty acid production is the knockout of genes responsible for β-oxidation (the fatty acid degradation pathway), such as fadD in E. coli. nih.gov
Enhancing Product Secretion: Expressing specific transporters or modifying cellular membranes to facilitate the export of the synthesized fatty acid, thereby reducing potential toxicity to the host cell.
The oleaginous yeast Yarrowia lipolytica is particularly well-suited for producing lipid-based molecules. nih.govnih.gov It naturally accumulates high levels of lipids and can be engineered to produce a variety of value-added fatty acid-based bioproducts, including those used in surfactants and specialty oleochemicals. frontiersin.org For instance, engineered Y. lipolytica has been used to produce dicarboxylic acids and ω-hydroxy fatty acids, demonstrating its capacity for terminal functionalization of fatty acid chains. nih.gov
Table 1: General Metabolic Engineering Strategies for Fatty Acid Production in Microbes
| Strategy | Target | Example Gene(s) | Host Organism Example | Reference |
|---|---|---|---|---|
| Increase Precursor Supply | Boost acetyl-CoA & malonyl-CoA pools | accABCD (Acetyl-CoA Carboxylase) | Escherichia coli | nih.gov |
| Block Degradation | Inhibit β-oxidation pathway | fadD (Acyl-CoA Synthetase) deletion | Escherichia coli | nih.gov |
| Enhance Synthesis Flux | Overexpress fatty acid synthase components | fabD (Malonyl CoA-ACP transacylase) | Escherichia coli | nih.gov |
| Terminate & Release Product | Express chain-length specific thioesterases | tesA (Acyl-ACP Thioesterase) | Escherichia coli | nih.gov |
| Utilize Oleaginous Host | Leverage natural lipid accumulation | Multiple gene edits (faa1 deletion) | Yarrowia lipolytica | nih.gov |
This table presents generalized strategies that could be adapted for the production of this compound.
Once an engineered microbial strain is developed, optimizing the fermentation process is crucial to maximize yield, titer, and productivity. researchgate.net Key parameters that require careful control and optimization include pH, temperature, dissolved oxygen levels, and substrate feeding strategies. nih.govredalyc.org
For fatty acid production, a fed-batch fermentation strategy is often employed. nih.gov This involves the controlled feeding of a carbon source (like glucose) and potentially a precursor (like a phenyl-containing compound) throughout the fermentation run. This approach helps to avoid substrate inhibition and maintain cell viability and productivity over an extended period. For example, in the production of 3-phenyllactic acid, a fed-batch process with intermittent feeding of the precursor phenylpyruvic acid and pH control was shown to be an effective strategy to improve the final product yield. nih.gov Similar strategies would be essential for the industrial-scale production of this compound.
Response Surface Methodology (RSM) is a common statistical approach used to optimize these multiple parameters simultaneously, identifying the ideal conditions for maximal production. redalyc.orgresearchgate.net
This table outlines general fermentation parameters that would need to be optimized for the bioproduction of this compound.
Role as Precursors for Specialty Chemicals and Materials
The unique bifunctional nature of this compound—containing a long aliphatic chain, a terminal phenyl group, and a reactive carboxylic acid group—makes it a promising precursor for synthesizing specialty chemicals and advanced materials. nih.gov
Fatty acids and their derivatives are increasingly being explored as renewable building blocks for polymers. mdpi.com The carboxylic acid group of this compound can be readily used in condensation polymerizations to form polyesters or polyamides. The long C19 chain would impart flexibility and hydrophobicity to the polymer backbone, while the terminal phenyl group could introduce unique properties such as increased thermal stability, altered refractive index, and potential for π-π stacking interactions between polymer chains.
The development of polymers from bio-based monomers is a significant area of green chemistry. Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and other controlled radical polymerizations are powerful tools for creating well-defined polymers from functional monomers, including those based on amino acids and acrylic acid. researchgate.netrsc.org The principles of these precise synthesis methods could be applied to monomers derived from this compound. For example, it could be converted into an acrylic or methacrylic monomer, which could then be polymerized to create a comb-like polymer with long, phenyl-terminated side chains. Such polymers could have applications as specialty coatings, adhesives, or advanced composites.
Surfactants are amphiphilic molecules that reduce surface and interfacial tension, with wide-ranging applications. researchgate.net this compound fits the classic structural motif of a surfactant: a hydrophilic "head" (the carboxylic acid group) and a hydrophobic "tail" (the phenyl-alkyl chain). scispace.com
The presence of the bulky phenyl group at the end of the long alkyl chain is a distinguishing feature. Compared to a simple saturated fatty acid of similar length, the phenyl group could lead to different packing behavior at interfaces, potentially influencing properties like the critical micelle concentration (CMC) and the stability of emulsions. The aromatic ring offers a site for further chemical modification (e.g., sulfonation), which could be used to create anionic surfactants with enhanced water solubility and performance in hard water. acs.org Fatty acids and their partial glyceride esters are already widely used as surfactants and emulsifiers, and the unique structure of this compound positions it as a candidate for developing new, high-performance, bio-based surfactants. scispace.comfrontiersin.org
Applications in Biochemical Research Tools and Assays
Unusual fatty acids, particularly those with functional groups not common in primary metabolism, are valuable tools in biochemical research. They can be used as probes to study enzyme activity, as metabolic tracers, or as potential bioactive agents.
Research has demonstrated that ω-phenyl fatty acids can exhibit biological activity. For instance, synthetic ω-phenyl Δ6 fatty acids have been studied for their leishmanicidal and anticancer properties. nih.gov In these studies, a 16-phenyl-6-hexadecynoic acid was found to be cytotoxic to cancer cells and Leishmania infantum parasites. nih.gov The presence of the ω-phenyl group was shown to increase the inhibitory potential against topoisomerase enzymes compared to their non-phenylated counterparts, possibly due to π-π stacking interactions with nucleotides or aromatic amino acids in the enzyme's active site. nih.gov While not this compound itself, this research highlights that the ω-phenyl fatty acid structure is a promising scaffold for developing new therapeutic leads and biochemical probes.
Furthermore, phenylalkanoic acid derivatives are used in cellular assays to study biological processes. For example, the drug flurbiprofen, a phenylalkanoic acid derivative, has been used in in vitro cultures of human chondrocytes to assess its effects on cell proliferation and differentiation. nih.gov This demonstrates the use of this class of compounds as tools to investigate cellular pathways and toxicology. Given its structure, this compound could potentially be used in similar assays to study lipid metabolism, membrane dynamics, or the effects of xenobiotic lipids on cellular health.
Conclusion and Perspectives for Future Research on 19 Phenylnonadecanoic Acid
Summary of Key Research Findings and Methodological Advancements
The broader class of ω-phenyl fatty acids, to which 19-phenylnonadecanoic acid belongs, has been identified in various natural sources, including the seeds of plants in the Araceae family and in certain microorganisms. wikipedia.orgnih.gov Research on other members of this class, such as 11-phenylundecanoic acid and 13-phenyltridecanoic acid, has revealed potential biological activities, including anticancer and leishmanicidal properties. nih.gov
Methodological advancements in the field of lipidomics have provided the tools necessary for the identification and analysis of such unusual fatty acids. Gas chromatography-mass spectrometry (GC-MS) is a key technique, with the detection of the tropylium (B1234903) cation (m/z 91) being a characteristic marker for ω-phenyl fatty acids, allowing for their distinction from other fatty acids. oup.com
Remaining Challenges and Open Questions
The primary challenge in the study of this compound is the current scarcity of dedicated research. This lack of data gives rise to several fundamental open questions:
Natural Occurrence and Biosynthesis: While other ω-phenyl fatty acids are known to occur naturally, the presence of this compound in biological systems has not been widely reported. Its biosynthetic pathway, if it exists in nature, remains unknown.
Biological Activity: The physiological and pathological roles of this compound are yet to be determined. It is unclear if it possesses any of the cytotoxic activities observed in other ω-phenyl fatty acids or if it has other, unique biological functions.
Metabolism: How this compound is metabolized by cells is an open question. Understanding whether it undergoes processes like β-oxidation, and what the resulting metabolites are, is crucial to understanding its potential biological impact. oup.com
Physical and Chemical Properties: Detailed characterization of the physicochemical properties of this compound is necessary to understand its behavior in biological membranes and its potential for incorporation into complex lipids.
Proposed Avenues for Future Investigations
Given the limited current knowledge, future research on this compound should focus on building a foundational understanding of this compound. The following avenues of investigation are proposed:
High-Throughput Screening for Novel Biochemical Activities
To address the question of its biological function, high-throughput screening (HTS) could be employed to test this compound against a wide array of biological targets. This could rapidly identify potential therapeutic applications or reveal its role in cellular processes. HTS platforms are capable of testing millions of compounds for various activities, which would be a crucial first step in characterizing the bioactivity of this fatty acid.
Systems Biology Approaches to Map Metabolic Networks
Systems biology offers a powerful approach to understanding the metabolic context of this compound. wikipedia.org By introducing it to cell cultures or model organisms and subsequently performing metabolomic and lipidomic analyses, researchers could map its metabolic fate. This would involve tracing its incorporation into complex lipids, identifying its breakdown products, and observing its effects on global metabolic networks. Such studies could reveal whether it acts as a signaling molecule, a metabolic disruptor, or an energy source.
Development of Advanced Analytical Platforms
While GC-MS is a valuable tool, the development of more sensitive and specific analytical platforms for this compound would greatly facilitate its study. This could include the creation of specific antibodies for immunoassays or the development of tailored liquid chromatography-mass spectrometry (LC-MS) methods. Such advancements would enable more accurate quantification of this fatty acid in complex biological samples and help to uncover its natural distribution.
Q & A
Q. What are the established synthetic pathways for 19-phenylnonadecanoic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cross-coupling reactions to incorporate the phenyl group into the aliphatic chain. For example, Cadiot-Chodkiewicz coupling conditions can be used to form carbon-carbon bonds, though yields may vary depending on catalyst choice (e.g., copper iodide) and solvent systems. Improved protocols, such as Alami’s modifications (replacing aqueous ammonia with tetrabutylammonium bromide), enhance coupling efficiency by stabilizing reactive intermediates . Post-coupling oxidation of alcohol intermediates to carboxylic acids is achieved using pyridinium dichromate (PDC) in DMF . Researchers should optimize reaction stoichiometry and temperature to minimize side products like homocoupling derivatives.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the phenyl substitution pattern and aliphatic chain conformation. Infrared (IR) spectroscopy identifies carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection or evaporative light scattering (ELS) is recommended, particularly to detect residual solvents or unreacted intermediates .
Q. How can researchers optimize solubility and stability for in vitro studies of this compound?
The compound’s low aqueous solubility necessitates the use of organic solvents such as DMSO or ethanol (solubility ~10–25 mg/mL). For aqueous buffer compatibility, dissolve the compound in DMSO first, then dilute with PBS (pH 7.2) to achieve working concentrations (~0.25 mg/mL). Stability testing under varying temperatures (-20°C to 37°C) and light exposure is critical; storage at -20°C in inert atmospheres preserves integrity for ≥4 years .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high sensitivity for fatty acid derivatives. Reverse-phase C18 columns and mobile phases (e.g., methanol/water with 0.1% formic acid) enable separation from interferents. Calibration curves using deuterated internal standards (e.g., d₃-19-phenylnonadecanoic acid) improve accuracy in biological or environmental samples .
Q. What safety precautions are required when handling this compound in laboratory settings?
Avoid inhalation of dust or vapors by using fume hoods and personal protective equipment (gloves, lab coats). Static discharge risks during solvent handling necessitate grounded equipment. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Review Safety Data Sheets (SDS) for specific first-aid measures, particularly for skin/eye contact .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of phenyl group positioning in this compound’s reactivity?
Computational chemistry tools (e.g., DFT calculations) model electronic effects of phenyl substitution on carboxylate ionization. Kinetic studies under varying pH and solvent polarities can reveal steric or electronic influences on esterification or amidation reactions. Isotopic labeling (e.g., ¹⁴C-phenyl) tracks regioselectivity in metabolic pathways .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., cancer cell proliferation assays) may arise from differences in cell lines, incubation times, or solvent carriers. Systematic replication under standardized protocols (e.g., CLSI guidelines) is essential. Meta-analyses using PRISMA frameworks can identify confounding variables across studies .
Q. What advanced degradation studies are needed to assess environmental persistence of this compound?
Simulate environmental degradation via photolysis (UV exposure) or microbial action in soil/water systems. Use quadrupole-time-of-flight (Q-TOF) MS to identify breakdown products. Compare half-lives with structurally similar PFAS compounds (e.g., PFDA) to predict ecological risks .
Q. How can isomeric purity challenges be addressed during large-scale synthesis?
Chiral chromatography (e.g., Chiralpak IC columns) separates enantiomers, while dynamic NMR at low temperatures resolves diastereomers. X-ray crystallography confirms absolute configuration. Process optimization (e.g., asymmetric catalysis) minimizes isomeric byproducts .
Q. What experimental designs are suitable for probing this compound’s interaction with lipid bilayers?
Langmuir-Blodgett troughs measure monolayer compression isotherms to assess lipid incorporation. Fluorescence anisotropy using DPH probes evaluates membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) model phenyl group orientation within bilayer hydrophobic cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
